7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
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Overview
Description
7-Methyl-4,7-diazaspiro[2It was first synthesized in the late 1800s by Fischer and Ach at the University of Munich. This compound has found several applications in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The final product is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique methyl group at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
7-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-7(6-9)2-3-7;;/h8H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNPSXCPXBPSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2(C1)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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